1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile
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Overview
Description
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile is an organic compound that features a piperazine ring substituted with two 3-methylfuran-2-carbonyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile typically involves the following steps:
Formation of 3-methylfuran-2-carbonyl chloride: This can be achieved by reacting 3-methylfuran-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3-methylfuran-2-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 1,4-Bis(3-methylfuran-2-carbonyl)piperazine.
Introduction of the carbonitrile group: The intermediate is then treated with cyanogen bromide in an aprotic solvent like acetonitrile to introduce the carbonitrile group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel polymers and advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can act as a bioisostere, influencing the compound’s binding affinity and selectivity. The furan rings and piperazine core contribute to the compound’s overall pharmacophore, affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-furancarbonyl)piperazine-2-carbonitrile
- 1,4-Bis(3-methylthiophene-2-carbonyl)piperazine-2-carbonitrile
- 1,4-Bis(3-methylpyrrole-2-carbonyl)piperazine-2-carbonitrile
Uniqueness
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile is unique due to the presence of 3-methylfuran-2-carbonyl groups, which impart distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,4-bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-3-7-23-14(11)16(21)19-5-6-20(13(9-18)10-19)17(22)15-12(2)4-8-24-15/h3-4,7-8,13H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEELNZCBIVNLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(C(C2)C#N)C(=O)C3=C(C=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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